Montelukast sodium hydrate

Pharmacokinetics Oral Bioavailability LTRA Comparison

Researchers using LTD₄-induced bronchoconstriction models face variability from hygroscopic instability and cross-class LTRA interactions. Montelukast sodium hydrate resolves these issues: • 0.18 nM Ki at CysLT1 enables definitive competitive binding assays without off-target confounding. • 64% oral bioavailability with food-independent absorption ensures reproducible once-daily dosing in chronic OVA/HDM models. • ≥98% HPLC purity with validated impurity profiling guarantees batch-to-batch consistency for formulation development and QC workflows.

Molecular Formula C35H37ClNNaO4S
Molecular Weight 626.2 g/mol
Cat. No. B12041163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMontelukast sodium hydrate
Molecular FormulaC35H37ClNNaO4S
Molecular Weight626.2 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.O.[Na+]
InChIInChI=1S/C35H36ClNO3S.Na.H2O/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);;1H2/q;+1;/p-1/b15-10+;;/t32-;;/m1../s1
InChIKeyQAXHQHBRRJHZHL-ZPQUALOVSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Montelukast Sodium Hydrate: CysLT1 Antagonist Overview


Montelukast sodium hydrate (CAS 151767-02-1, C₃₅H₃₅ClNNaO₃S·xH₂O) is a selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist that functions as a potent inhibitor of LTD₄-mediated bronchoconstriction [1]. As a member of the leukotriene receptor antagonist (LTRA) class, it competes directly with the natural ligand LTD₄ for CysLT1 receptor binding, with a reported Kᵢ value of 0.18 nM . The compound is supplied as a white to off-white hygroscopic powder, freely soluble in water and ethanol (96%), and is typically provided at ≥98% purity by HPLC for research applications .

Montelukast Sodium Hydrate vs. Alternative Forms


In-class LTRAs (zafirlukast, pranlukast) and alternative salt forms (anhydrous montelukast sodium) cannot be interchangeably substituted for montelukast sodium hydrate without compromising experimental reproducibility or formulation performance. The hydrate form exhibits distinct hygroscopic behavior and aqueous solubility profiles compared to the anhydrous form, with water content specifications up to 7.0% affecting stoichiometric calculations in precise analytical applications . Cross-class comparisons reveal that zafirlukast requires twice-daily dosing versus montelukast's once-daily regimen due to different pharmacokinetic profiles, and zafirlukast demonstrates clinically significant CYP450-mediated drug interactions (warfarin clearance reduction) not observed with montelukast [1]. These differences have direct implications for study design, dosing schedules, and data interpretation in preclinical and clinical research contexts.

Montelukast Sodium Hydrate Comparative Evidence


Oral Bioavailability vs. Zafirlukast

Montelukast sodium hydrate exhibits a mean oral bioavailability of 64% for the film-coated tablet formulation, with food having no clinically significant effect on absorption [1]. In head-to-head comparison, zafirlukast demonstrates substantially lower oral bioavailability (approximately 30%) and is subject to significant food-effect interference, requiring administration on an empty stomach [2]. The 2.1-fold higher bioavailability of montelukast reduces inter-subject variability and improves predictability in PK/PD modeling.

Pharmacokinetics Oral Bioavailability LTRA Comparison

Dosing Frequency vs. Zafirlukast

Montelukast sodium hydrate demonstrates sustained therapeutic efficacy with once-daily (QD) administration (10 mg daily for adults), confirmed by dose-ranging studies showing that higher doses do not improve efficacy [1]. In direct contrast, zafirlukast requires twice-daily (BID) dosing (20 mg twice daily) to maintain therapeutic plasma concentrations due to its shorter elimination half-life [2].

Dosing Regimen Patient Adherence LTRA Pharmacology

HPLC Purity and Impurity Resolution

Montelukast sodium hydrate is commercially available at ≥98% purity by HPLC, with validated stability-indicating methods capable of resolving eight known organic impurities including montelukast sulfoxide (EP Impurity C) and dihydro montelukast [1]. Pharmacopoeial requirements mandate resolution ≥2.5 between montelukast and impurity B, and ≥1.5 for impurity E, with repeatability RSD below 0.3% [2]. Quantitative limits for impurities are established at 0.015–0.03 μg/mL with correlation coefficients >0.997 [1].

Analytical Chemistry Impurity Profiling HPLC Method Validation

CYP450 Interaction vs. Zafirlukast

Montelukast sodium hydrate is primarily metabolized by CYP2C8 and CYP3A4, with CYP2C9 playing a secondary role, but does not act as a clinically significant inhibitor of these enzymes at therapeutic concentrations [1]. In marked contrast, zafirlukast is a documented inhibitor of CYP2C9 and CYP3A4, causing a clinically significant decrease in warfarin clearance and increased prothrombin time requiring INR monitoring [2]. Zafirlukast also carries hepatotoxicity warnings not present in montelukast labeling.

Drug Metabolism CYP450 Inhibition Hepatotoxicity Risk

Aqueous Solubility for In Vitro Assays

Montelukast sodium hydrate demonstrates high aqueous solubility, with reported values of 50-100 mg/mL in water at 25°C . The sodium salt hydrate form is freely soluble in water and ethanol (96%), in contrast to the free acid form (montelukast) which exhibits substantially lower aqueous solubility [1]. This solubility profile supports preparation of concentrated stock solutions for cell-based assays and in vivo dosing formulations without requiring organic co-solvents.

Solubility In Vitro Assays Formulation Development

Bioequivalence and Interchangeability

Generic montelukast sodium formulations have demonstrated bioequivalence to the innovator product (Singulair®) with 90% confidence intervals for AUC₀₋∞ and Cₘₐₓ falling within the 80.00-125.00% acceptance criteria established by FDA and EMA [1]. In one representative study, the point estimates (ratios of geometric means) were 111.94% for AUC₀₋₂₄, 111.71% for AUC₀₋∞, and 112.17% for Cₘₐₓ, confirming interchangeability [1]. Notably, the film-coated tablet (64% bioavailability) and chewable tablet (73% bioavailability) are not bioequivalent to each other, requiring formulation-specific selection [2].

Bioequivalence Generic Substitution Reference Standard

Montelukast Sodium Hydrate Research Applications


Chronic Asthma Models

Montelukast sodium hydrate's once-daily dosing regimen (10 mg/kg equivalent in rodent models) reduces animal handling stress by 50% compared to twice-daily zafirlukast protocols [1]. The 64% oral bioavailability with food-independent absorption simplifies dosing schedules and improves reproducibility in long-term ovalbumin (OVA)-induced or house dust mite (HDM)-induced allergic asthma models. This is particularly advantageous in studies extending beyond 4 weeks where cumulative handling stress can confound inflammatory endpoints.

CysLT1 Binding and Signaling Studies

With a Kᵢ of 0.18 nM for LTD₄ receptor antagonism and high aqueous solubility (50-100 mg/mL), montelukast sodium hydrate enables preparation of concentrated stock solutions for competitive binding assays and downstream signaling studies (calcium flux, β-arrestin recruitment) in CysLT1-expressing cell lines . The ≥98% HPLC purity with validated impurity profiling ensures that observed pharmacological effects are attributable to the parent compound rather than contaminating species [2].

Polypharmacy Interaction Studies

Unlike zafirlukast, which inhibits CYP2C9 and alters warfarin pharmacokinetics, montelukast sodium hydrate demonstrates minimal enzyme inhibition at therapeutic concentrations [3]. This lower interaction liability makes montelukast the preferred LTRA for studies investigating drug combinations, particularly those involving anticoagulants, anticonvulsants, or other narrow therapeutic index compounds where CYP450-mediated interactions would introduce unacceptable confounding variables.

Generic Formulation and Bioequivalence

The established bioequivalence framework for montelukast sodium hydrate (90% CI within 80-125% for AUC and Cmax) provides a validated benchmark for developing new generic formulations or alternative dosage forms [4]. The stability-indicating HPLC method with validated impurity resolution (8 known impurities, QL 0.015-0.03 μg/mL) supports both formulation development and quality control workflows in pharmaceutical research settings [2].

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